molecular formula C9H8F2O3 B1470833 5-(Difluoromethyl)-2-methoxybenzoic acid CAS No. 927800-82-6

5-(Difluoromethyl)-2-methoxybenzoic acid

Cat. No. B1470833
M. Wt: 202.15 g/mol
InChI Key: LKPOPZKPGMWGKC-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-2-methoxybenzoic acid” is a compound that contains a benzoic acid group, a methoxy group, and a difluoromethyl group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethyl group and the methoxy group onto a benzoic acid backbone. This could potentially be achieved through methods such as nucleophilic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic ring of the benzoic acid, with the difluoromethyl group and the methoxy group attached at the 5th and 2nd positions, respectively. The presence of the electron-withdrawing difluoromethyl group and the electron-donating methoxy group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The difluoromethyl group might undergo reactions with nucleophiles, and the methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be somewhat polar due to the presence of the carboxylic acid group. The difluoromethyl group could also impart some degree of lipophilicity .

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the relevant safety data sheets for information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-(difluoromethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPOPZKPGMWGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-2-methoxybenzoic acid

CAS RN

927800-82-6
Record name 5-(difluoromethyl)-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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